

physicochemical properties of cyclopropylhydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **Cyclopropylhydrazine dihydrochloride**

Cat. No.: **B578689**

[Get Quote](#)

Cyclopropylhydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylhydrazine dihydrochloride (CAS RN: 1374652-23-9) is a niche yet significant chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl ring attached to a hydrazine moiety, imparts specific conformational and electronic properties that are of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of **cyclopropylhydrazine dihydrochloride**, alongside detailed experimental protocols for their determination and a schematic for its synthesis.

Physicochemical Properties

The following table summarizes the available quantitative data for **cyclopropylhydrazine dihydrochloride**. It is important to note that this compound is hygroscopic and can decompose upon melting.

Property	Value	Source(s)
Molecular Formula	$C_3H_{10}Cl_2N_2$	[1]
Molecular Weight	145.03 g/mol	[1]
Melting Point	>100°C (decomposition)	
Boiling Point	Data not available	[2] [3]
Solubility	Sparingly soluble in water; Slightly soluble in methanol and DMSO	
pKa	Data not available	
Appearance	White to off-white solid	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **cyclopropylhydrazine dihydrochloride** are not readily available in the public domain.

However, the following are generalized, standard laboratory procedures that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **cyclopropylhydrazine dihydrochloride** transitions to a liquid state.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **cyclopropylhydrazine dihydrochloride** sample is finely powdered using a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-20°C per minute for an initial approximate determination.
- Observe the sample through the magnifying lens.
- For a precise measurement, repeat the process with a fresh sample, setting the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point observed.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
- Due to the compound's potential for decomposition, observation of color change or gas evolution should be noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of **cyclopropylhydrazine dihydrochloride** in various solvents (e.g., water, methanol, DMSO).

Apparatus:

- Analytical balance
- Vials with screw caps (e.g., 10 mL)
- Volumetric flasks and pipettes

- Shaking incubator or orbital shaker
- Centrifuge
- HPLC or other suitable analytical instrument for quantification

Procedure:

- Add a known excess amount of **cyclopropylhydrazine dihydrochloride** to a vial.
- Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.
- Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the vial to stand to let the excess solid settle.
- Centrifuge the vial to ensure complete separation of the solid and liquid phases.
- Carefully withdraw a known volume of the supernatant liquid.
- Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.
- Quantify the concentration of **cyclopropylhydrazine dihydrochloride** in the diluted sample using a calibrated analytical method (e.g., HPLC).
- Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of **cyclopropylhydrazine dihydrochloride**.

Apparatus:

- pH meter with a suitable electrode

- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

- Accurately weigh a known amount of **cyclopropylhydrazine dihydrochloride** and dissolve it in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and begin stirring.
- Immerse the pH electrode in the solution and allow the reading to stabilize.
- If necessary, adjust the initial pH of the solution with a small amount of strong acid.
- Titrate the solution with the standardized strong base, adding the titrant in small, known increments.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize each time.
- Continue the titration well past the equivalence point(s).
- Plot a graph of pH versus the volume of titrant added.
- Determine the equivalence point(s) from the inflection point(s) of the titration curve.
- The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Synthesis Workflow

The synthesis of cyclopropylhydrazine hydrochloride typically involves a two-step process starting from cyclopropylamine. The following diagram illustrates a general workflow for its

preparation. The dihydrochloride salt can be obtained by adjusting the stoichiometry of the hydrochloric acid in the final deprotection/salification step.

Caption: Synthesis workflow for **cyclopropylhydrazine dihydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 1374652-23-9|Cyclopropylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physicochemical properties of cyclopropylhydrazine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578689#physicochemical-properties-of-cyclopropylhydrazine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com